molecular formula C14H17NO3S B8192001 cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one

cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one

Cat. No.: B8192001
M. Wt: 279.36 g/mol
InChI Key: HCNLPXBIOQMAFG-FZMZJTMJSA-N
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Description

cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one: is a complex organic compound that falls under the category of bicyclic compounds. These compounds are characterized by having two fused rings, which in this case include a cyclopropane ring and a larger ring structure. The presence of the toluene-4-sulfonyl group adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one typically involves the cycloisomerization of enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au). The reaction conditions usually require a controlled environment with specific temperatures and pressures to ensure the correct formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This would include using larger reactors and more efficient catalysts to produce the compound in bulk. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.

    Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors. Its bicyclic structure may impart unique binding properties, enhancing its efficacy as a therapeutic agent.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or advanced composites. Its reactivity and stability make it suitable for applications requiring robust chemical properties.

Mechanism of Action

The mechanism by which cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that recognize the compound’s unique structure. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[320]heptan-7-one apart is its specific combination of a bicyclic structure with a toluene-4-sulfonyl group

Properties

IUPAC Name

(1S,5S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11H,7-9H2,1-2H3/t11-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNLPXBIOQMAFG-FZMZJTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]3[C@]2(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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